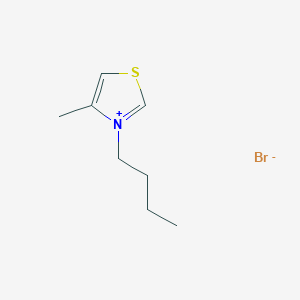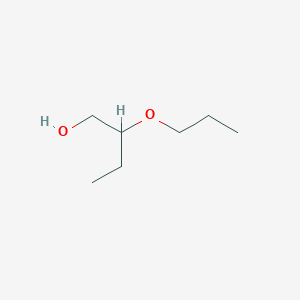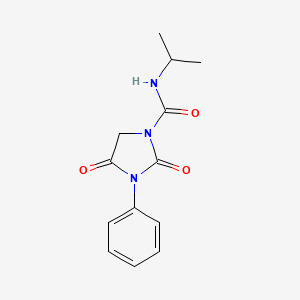
2-Nitro-4-(2-nitroprop-1-en-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-4-(2-nitroprop-1-en-1-yl)aniline is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of nitro groups attached to an aromatic ring and an aliphatic chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(2-nitroprop-1-en-1-yl)aniline typically involves the condensation of 4-nitroaniline with nitroethane. The reaction is catalyzed by a base, such as butylamine, and is carried out in an organic solvent like acetic acid. The reaction mixture is then subjected to sonication at elevated temperatures until the conversion is complete .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization from ethanol, are common practices to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro-4-(2-nitroprop-1-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products
Reduction: Amines
Oxidation: Nitroso derivatives
Substitution: Nitro or halogenated aromatic compounds
Wissenschaftliche Forschungsanwendungen
2-Nitro-4-(2-nitroprop-1-en-1-yl)aniline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Nitro-4-(2-nitroprop-1-en-1-yl)aniline involves its interaction with molecular targets, such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution also allows it to modify specific molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl-2-nitropropene: Similar in structure but lacks the additional nitro group on the aromatic ring.
1-Nitro-4-(2-nitro-prop-1-en-yl)benzene: Shares the nitroalkene structure but differs in the position of the nitro groups.
(E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene: Contains a bromine atom instead of an additional nitro group.
Uniqueness
This structural feature distinguishes it from other similar compounds and contributes to its versatility in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
104406-35-1 |
|---|---|
Molekularformel |
C9H9N3O4 |
Molekulargewicht |
223.19 g/mol |
IUPAC-Name |
2-nitro-4-(2-nitroprop-1-enyl)aniline |
InChI |
InChI=1S/C9H9N3O4/c1-6(11(13)14)4-7-2-3-8(10)9(5-7)12(15)16/h2-5H,10H2,1H3 |
InChI-Schlüssel |
GCBDNQLGSQVRGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC(=C(C=C1)N)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)

![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride](/img/structure/B14333672.png)

![1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-](/img/structure/B14333679.png)



![1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine](/img/structure/B14333724.png)

![2-[(Benzyloxy)methyl]oxan-3-one](/img/structure/B14333732.png)
![Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate](/img/structure/B14333740.png)
![2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine](/img/structure/B14333742.png)

